molecular formula C7H11N3 B566138 2-(1-Aminoethyl)pyridin-3-amine CAS No. 1270326-64-1

2-(1-Aminoethyl)pyridin-3-amine

Cat. No.: B566138
CAS No.: 1270326-64-1
M. Wt: 137.186
InChI Key: JRBZAPCQLIYXQP-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)pyridin-3-amine: is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with an aminoethyl group at the 2-position and an amine group at the 3-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)pyridin-3-amine typically involves the reduction of 2-(cyanomethyl)pyridine. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in an ether solvent, such as diethyl ether, at room temperature. The mixture of 2-(cyanomethyl)pyridine and aluminum chloride (AlCl3) is stirred, and the sodium borohydride solution is added dropwise. The reaction mixture is then stirred for several hours, followed by solvent removal and extraction with hot isopropyl ether to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative reducing agents and solvents may be employed to improve safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Further reduction can lead to the formation of more reduced pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-(1-Aminoethyl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyridine-based ligands and catalysts used in organic synthesis .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of molecules that can interact with biological targets such as enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its role in the development of new therapeutic agents for various diseases .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials .

Comparison with Similar Compounds

Uniqueness: 2-(1-Aminoethyl)pyridin-3-amine is unique due to the specific positioning of the aminoethyl and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives .

Properties

IUPAC Name

2-(1-aminoethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZAPCQLIYXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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